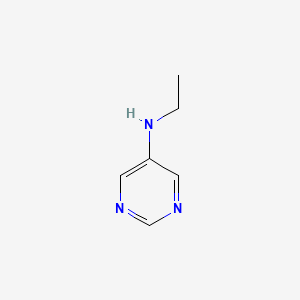

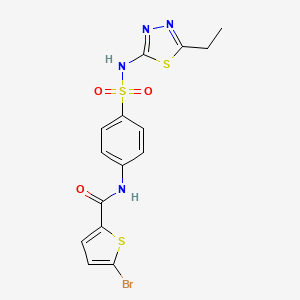

![molecular formula C14H19ClN4O B2385103 1-[(3-苄基-1,2,4-恶二唑-5-基)甲基]哌嗪盐酸盐 CAS No. 1171907-59-7](/img/structure/B2385103.png)

1-[(3-苄基-1,2,4-恶二唑-5-基)甲基]哌嗪盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride” is a chemical compound with a molecular weight of 308.81 . It is a powder that is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The IUPAC name of this compound is “1-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride”. The InChI code is "1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H" .Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 308.81 . The InChI code is "1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H" .作用机制

The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.

Biochemical and Physiological Effects:

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It also exhibits antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases.

实验室实验的优点和局限性

The advantages of using 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride in lab experiments include its high yield synthesis, low toxicity, and broad-spectrum biological activities. However, its limitations include its poor solubility in water, which may limit its use in certain assays.

未来方向

There are several future directions for the study of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride. One area of research is the development of more efficient synthetic methods for the compound. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

In conclusion, 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the treatment of various diseases.

合成方法

The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride involves the reaction of 3-benzyl-1,2,4-oxadiazole-5-carbaldehyde with piperazine in the presence of hydrochloric acid. The reaction is carried out at room temperature, and the product is obtained in high yield after purification.

科学研究应用

- 研究人员已经探索了该化合物的抗癌潜力。其苄基-恶二唑部分可能干扰癌细胞的生长和增殖途径。 需要进一步研究以阐明其作用机制并评估其对特定癌症类型的疗效 .

- 该分子中的恶二唑环有助于其抗菌特性。它对细菌、真菌甚至一些耐药菌株表现出抑制作用。 正在对其实施机制和潜在临床应用进行研究 .

- 一些研究表明,1-[(3-苄基-1,2,4-恶二唑-5-基)甲基]哌嗪盐酸盐具有神经保护作用。它可以调节神经元信号通路并保护免受神经退行性疾病。 需要进一步研究来验证这些发现 .

- 该化合物的苄基和恶二唑部分可能有助于其抗炎作用。研究人员已经研究了其对炎症标志物和细胞因子的影响。 临床前研究表明有希望,但需要进行临床试验进行验证 .

- 1,3,4-恶二唑已被探索为潜在的抗糖尿病剂。该化合物具有独特的取代模式,可能影响葡萄糖代谢或胰岛素敏感性。 体外和动物研究表明其能够降低血糖水平 .

- 科学家使用该化合物作为蛋白质组学研究中的化学探针。它与细胞靶标的特定相互作用可以帮助揭示生物学途径并确定潜在的药物靶标。 研究人员使用它来研究蛋白质-配体相互作用和细胞反应 .

抗癌特性

抗菌活性

神经保护作用

抗炎潜力

抗糖尿病活性

化学生物学探针

安全和危害

属性

IUPAC Name |

3-benzyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O.ClH/c1-2-4-12(5-3-1)10-13-16-14(19-17-13)11-18-8-6-15-7-9-18;/h1-5,15H,6-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGOGXQSODPRDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=NO2)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

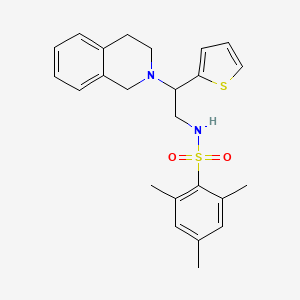

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)

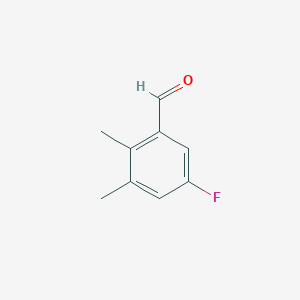

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)

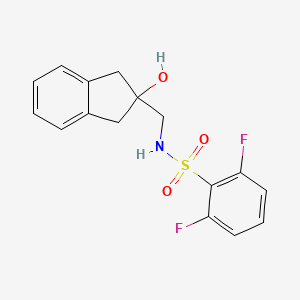

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)

![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)

![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)